REACTION_CXSMILES
|
[CH3:1][O:2][CH:3](OC)[CH2:4][Br:5].[I-].[Na+].BrC1[CH:16]=[C:15]([F:17])[CH:14]=[CH:13][C:12]=1O.C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C.ClC1C=CC=CC=1>[Br:5][C:4]1[C:3]2[O:2][CH:1]=[CH:12][C:13]=2[CH:14]=[C:15]([F:17])[CH:16]=1 |f:1.2,4.5.6|
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Name
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|
Quantity
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1.17 mL
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Type
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reactant
|
Smiles
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COC(CBr)OC
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
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Smiles
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[I-].[Na+]
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Name
|
|
Quantity
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25 mL
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Type
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reactant
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Smiles
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BrC1=C(C=CC(=C1)F)O
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Name
|
|
Quantity
|
1.38 g
|
Type
|
reactant
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Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
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Smiles
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CN(C)C=O
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Name
|
compound
|
Quantity
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1.12 g
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Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
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ClC1=CC=CC=C1
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Name
|
polyphosphoric acid
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
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|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
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ClC1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
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Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 80° C. overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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DISTILLATION
|
Details
|
The solvent was distilled away under reduced pressure
|
Type
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ADDITION
|
Details
|
The residue was diluted with ethyl acetate
|
Type
|
WASH
|
Details
|
washed with water and saturated brine
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled away under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by silica gel chromatography (hexane/ethyl acetate)
|
Type
|
STIRRING
|
Details
|
After the reaction solution was stirred at 120° C. overnight
|
Duration
|
8 (± 8) h
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled away under reduced pressure
|
Type
|
ADDITION
|
Details
|
To the residue, ethyl acetate and water were added
|
Type
|
TEMPERATURE
|
Details
|
Under ice-cooling
|
Type
|
ADDITION
|
Details
|
this was poured into a 1 N sodium hydroxide aqueous solution
|
Type
|
STIRRING
|
Details
|
stirred
|
Type
|
FILTRATION
|
Details
|
After that, the insoluble material was filtered off
|
Type
|
EXTRACTION
|
Details
|
extraction
|
Type
|
WASH
|
Details
|
The organic phase was washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled away under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by silica gel chromatography (hexane)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=CC=2C=COC21)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 20% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |